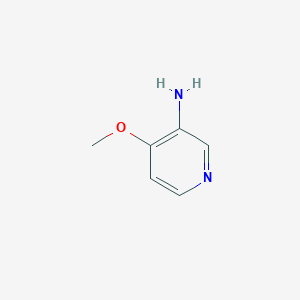

4-Butoxy-3-chlorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

While the provided papers do not directly discuss 4-Butoxy-3-chlorophenylboronic acid, they offer insights into related compounds and their properties, which can be useful for a comprehensive analysis. For instance, the study of 4-carboxyphenylboronic acid and its hydrates provides information on the solid-state structures and interactions between functional groups in similar boronic acids . This information can be extrapolated to hypothesize about the structural characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, involves electrooxidative chlorination, which could be a potential method for synthesizing this compound . The reaction conditions, such as solvent systems and the presence of acids, are critical for the yield and selectivity of the desired product.

Molecular Structure Analysis

The molecular structure of boronic acids is often characterized by the presence of a boron atom connected to two hydroxyl groups. In the case of 4-carboxyphenylboronic acid, the solid-state structure revealed syn-syn and syn-anti conformations of the hydroxyl groups on the boron atom . These findings can be indicative of the conformational possibilities for the hydroxyl groups in this compound.

Chemical Reactions Analysis

Boronic acids are known for their role in catalyzing various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines . This suggests that this compound may also participate in similar catalytic processes, potentially with unique reactivity due to the presence of the butoxy and chloro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by their substituents. The vibrational spectra and molecular electronic energy of 4-amino-3(4-chlorophenyl) butanoic acid were studied, providing insights into the impact of chlorophenyl groups on these properties . Although this compound is not a boronic acid, the presence of a similar chlorophenyl group in this compound could imply comparable effects on its physical and chemical properties.

Scientific Research Applications

1. Use in Analytical Chemistry

4-Butoxy-3-chlorophenylboronic acid, a derivative of chlorophenoxy acids, has applications in analytical chemistry. For instance, Wintersteiger et al. (1999) developed a method for quantifying chlorophenoxy acid herbicides using high-performance liquid chromatography combined with electrochemical detection. This method could potentially be applied for environmental analysis of compounds similar to this compound (Wintersteiger, Goger, & Krautgartner, 1999).

2. Research on Environmental Impact

Studies on related compounds like 2,4-dichlorophenoxyacetic acid have been conducted to understand their environmental impact and behavior. Zuanazzi et al. (2020) performed a scientometric review analyzing global trends in research on the toxicity and mutagenicity of 2,4-D, a similar herbicide, to assess its environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).

3. Synthesis of Organic Compounds

Goswami et al. (2015) reported that 3-Chlorophenylboronic acid, a compound closely related to this compound, can promote the efficient synthesis of 3-substituted indole derivatives. This suggests possible applications of this compound in organic synthesis (Goswami, Thorat, Shukla, & Bhusare, 2015).

4. Electochemical Studies

A study by Miura and Muranaka (2006) on N-alkoxyarylaminyl radicals, which include derivatives of chlorophenyl compounds, can provide insights into the electrochemical behavior of similar compounds like this compound (Miura & Muranaka, 2006).

5. Spectroscopic Analysis

Kurt et al. (2009) conducted a study on 3,4-dichlorophenylboronic acid, closely related to this compound, focusing on its molecular structure and spectroscopic properties. This research can be extended to understand the structural characteristics of this compound (Kurt, Sertbakan, Özduran, & Karabacak, 2009).

6. Environmental Treatment Processes

Research on the treatment of herbicides similar to this compound in water has been conducted. Brillas et al. (2003) studied the peroxi-coagulation and photoperoxi-coagulation methods for treating the herbicide 4-chlorophenoxyacetic acid, which shares structural similarities with this compound, suggesting potential treatment methods for environmental pollutants (Brillas, Boye, & Dieng, 2003).

Mechanism of Action

Target of Action

The primary target of 4-Butoxy-3-chlorophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound has a molecular weight of 22848 , which could influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of this compound is influenced by the reaction conditions, including the presence of a palladium catalyst and the specific conditions of the Suzuki–Miyaura cross-coupling reaction . The compound is generally environmentally benign .

properties

IUPAC Name |

(4-butoxy-3-chlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKJNAVCTPBFPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409524 |

Source

|

| Record name | 4-Butoxy-3-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480438-55-9 |

Source

|

| Record name | 4-Butoxy-3-chlorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.